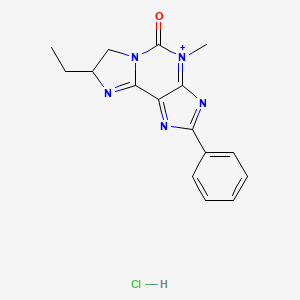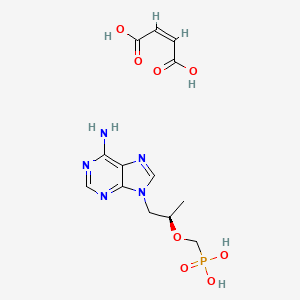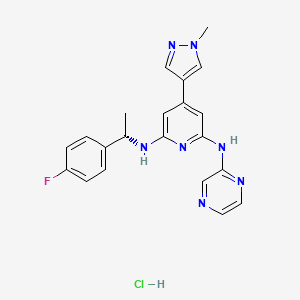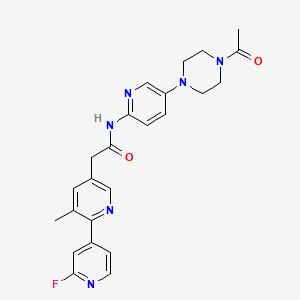![molecular formula C32H39N3O B1139529 6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride CAS No. 1185136-22-4](/img/structure/B1139529.png)
6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LP-12 is a synthetic organic compound known for its potent and selective agonistic activity at the serotonin 5-HT7 receptor. This compound has garnered significant interest in scientific research due to its high selectivity over other receptor subtypes such as serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors . LP-12 is primarily used in research to explore the role of the 5-HT7 receptor in various physiological and pathological processes.
Mechanism of Action
Target of Action
LP 12 hydrochloride, also known as compound 21, is a potent and selective agonist of the 5-HT7 receptor . The 5-HT7 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) expressed in various areas of the brain, especially in the thalamus and hypothalamus. It plays a significant role in thermoregulation, circadian rhythm, learning and memory, and mood regulation .
Mode of Action
LP 12 hydrochloride interacts with its target, the 5-HT7 receptor, by binding to it. This binding action stimulates the receptor, resulting in a series of intracellular events. It displays selectivity for the 5-HT7 receptor over D2, 5-HT1A, and 5-HT2A receptors .
Result of Action
In vitro studies have shown that LP 12 hydrochloride can increase the percentage of hyperactivated spermatozoa . .
Biochemical Analysis
Biochemical Properties
LP 12 hydrochloride plays a significant role in biochemical reactions due to its interaction with the 5-HT7 receptor . It shows a pro-nociceptive effect .
Cellular Effects
The effects of LP 12 hydrochloride on cells are primarily mediated through its interaction with the 5-HT7 receptor . This interaction influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
LP 12 hydrochloride exerts its effects at the molecular level through binding interactions with the 5-HT7 receptor . This leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of LP 12 hydrochloride can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
The effects of LP 12 hydrochloride vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are currently unavailable .
Metabolic Pathways
LP 12 hydrochloride is involved in the serotonin receptor metabolic pathway . It interacts with enzymes and cofactors within this pathway .
Subcellular Localization
The information provided is based on the current understanding and available resources .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LP-12 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to achieve the desired selectivity and potency. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of LP-12 is synthesized through a series of condensation reactions involving aromatic compounds and piperazine derivatives.
Functionalization: The core structure is then functionalized by introducing specific substituents that enhance its selectivity for the 5-HT7 receptor.
Industrial Production Methods
While detailed industrial production methods for LP-12 are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves large-scale reactions in controlled environments to ensure high yield and purity. The use of automated synthesis equipment and purification techniques such as chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
LP-12 undergoes various chemical reactions, including:
Oxidation: LP-12 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in LP-12 are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of LP-12 may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
LP-12 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the structure-activity relationship of serotonin receptors.
Biology: Investigates the role of 5-HT7 receptors in cellular signaling and physiological processes.
Medicine: Explores potential therapeutic applications in treating neurological disorders such as depression and anxiety.
Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors
Comparison with Similar Compounds
Similar Compounds
LP-44: Another selective 5-HT7 receptor agonist with similar pharmacological properties.
AS-19: A compound with agonistic activity at the 5-HT7 receptor but with different selectivity profiles.
E-55888: Known for its high selectivity for the 5-HT7 receptor, similar to LP-12
Uniqueness of LP-12
LP-12 stands out due to its exceptionally high selectivity for the 5-HT7 receptor over other receptor subtypes. This selectivity makes it a valuable tool in research for dissecting the specific roles of the 5-HT7 receptor without off-target effects on other receptors .
Properties
CAS No. |
1185136-22-4 |
|---|---|
Molecular Formula |
C32H39N3O |
Molecular Weight |
481.7 g/mol |
IUPAC Name |
6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide |
InChI |
InChI=1S/C32H39N3O/c36-32(33-30-18-11-15-26-14-6-7-16-28(26)30)20-5-2-10-21-34-22-24-35(25-23-34)31-19-9-8-17-29(31)27-12-3-1-4-13-27/h1,3-4,6-9,12-14,16-17,19,30H,2,5,10-11,15,18,20-25H2,(H,33,36) |
InChI Key |
NMZIDFFHGCRAJV-UHFFFAOYSA-N |
SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCCCCN3CCN(CC3)C4=CC=CC=C4C5=CC=CC=C5.Cl |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCCCCN3CCN(CC3)C4=CC=CC=C4C5=CC=CC=C5 |
Synonyms |
4-(2-Diphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


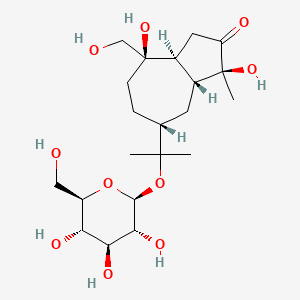
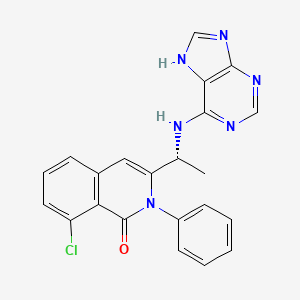
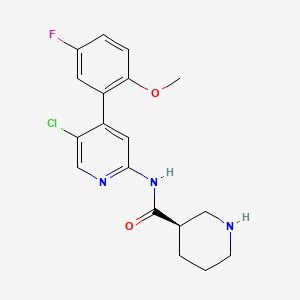
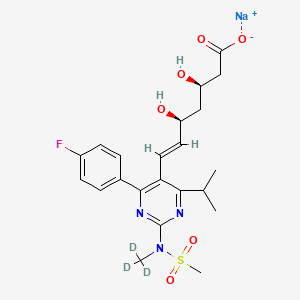
![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride](/img/structure/B1139453.png)
![(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine](/img/structure/B1139454.png)
![2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol](/img/structure/B1139455.png)
![3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B1139456.png)

